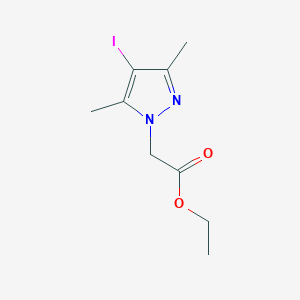

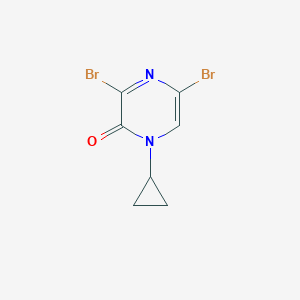

![molecular formula C24H25N5O4 B2796951 6-(2,5-Dimethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 887696-72-2](/img/structure/B2796951.png)

6-(2,5-Dimethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

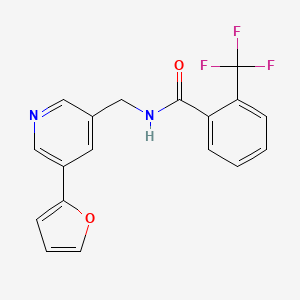

This compound is a complex organic molecule that contains several functional groups. It has a purine imidazole ring, which is a type of heterocyclic aromatic organic compound. It also contains a dimethoxyphenyl group and a methylphenylmethyl group. These groups could potentially give this compound a variety of interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains a purine imidazole ring, which is a bicyclic structure containing four nitrogen atoms. Attached to this ring are a dimethoxyphenyl group and a methylphenylmethyl group. These groups could potentially influence the compound’s reactivity and other properties .Wissenschaftliche Forschungsanwendungen

Synthesis of Purine Analogs

Research in synthetic chemistry has led to the development of methods for synthesizing purine analogs, which are important for various biomedical applications. The synthesis involves complex reactions, such as base-catalyzed cyclization and reactions with ketones, to obtain carbamoylpurines and dihydropurines, showcasing the versatility of imidazole derivatives in synthetic chemistry (Alves, Proença, & Booth, 1994).

Novel Formation of Tricyclic Imidazoles

Another research area explores the reactions of dicyanoimidazoles with isocyanates, leading to the novel formation of tricyclic imidazoles. This highlights the potential for creating new molecular scaffolds for chemical and pharmaceutical research (Mitsuhashi et al., 1982).

Photo-induced Autorecycling Oxidation

Imidazole derivatives have also been utilized in photo-induced autorecycling oxidation of amines, demonstrating their utility in synthetic organic transformations and the potential for developing environmentally friendly chemical processes (Nitta et al., 2005).

Photochromism in Imidazoles

The study of imidazole dimers has revealed their photochromic properties, which could have applications in the development of photoresponsive materials. Such materials have potential uses in information storage and molecular switches (Bai et al., 2010).

Antibacterial Properties

Research has also delved into synthesizing compounds with potential antibacterial properties, showcasing the broader applicability of imidazole derivatives in seeking new antibacterial agents (Nigam, Saharia, & Sharma, 1982).

Cytotoxic Activity

The exploration of carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized from reactions involving imidazole derivatives, has demonstrated potent cytotoxic activity against various cancer cell lines, highlighting the potential of these compounds in medicinal chemistry (Deady et al., 2003).

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(2,5-dimethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O4/c1-15-6-5-7-16(12-15)14-29-22(30)20-21(26(2)24(29)31)25-23-27(10-11-28(20)23)18-13-17(32-3)8-9-19(18)33-4/h5-9,12-13H,10-11,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWZFESVWDSUCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3CCN4C5=C(C=CC(=C5)OC)OC)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,5-Dimethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

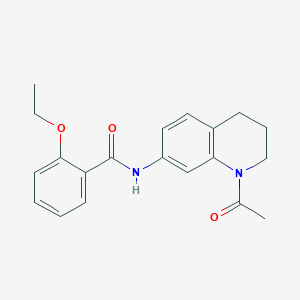

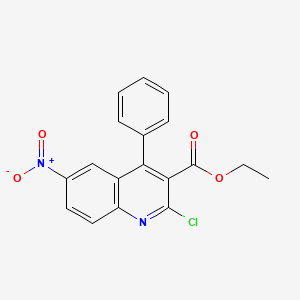

![2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2796874.png)

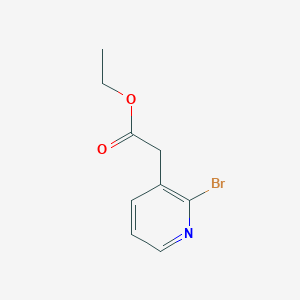

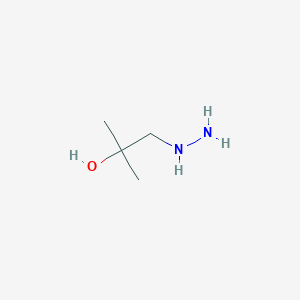

![4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine](/img/structure/B2796875.png)

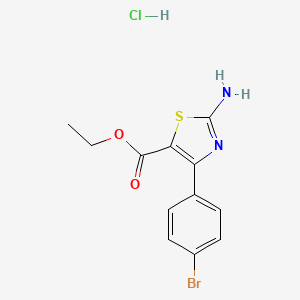

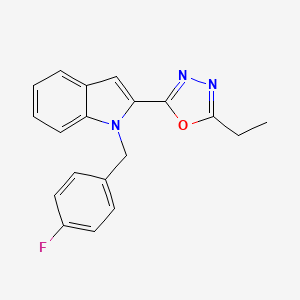

![(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B2796879.png)

![Methyl 3-[(4-ethoxyphenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate](/img/structure/B2796881.png)

![9-Methoxy-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2796891.png)